molecular formula C9H18 B8635998 Ethene propene 1-butene CAS No. 25895-47-0

Ethene propene 1-butene

Cat. No.: B8635998
CAS No.: 25895-47-0
M. Wt: 126.24 g/mol
InChI Key: IYYGCUZHHGZXGJ-UHFFFAOYSA-N
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Description

Ethene propene 1-butene is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

25895-47-0

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

but-1-ene;ethene;prop-1-ene

InChI

InChI=1S/C4H8.C3H6.C2H4/c1-3-4-2;1-3-2;1-2/h3H,1,4H2,2H3;3H,1H2,2H3;1-2H2

InChI Key

IYYGCUZHHGZXGJ-UHFFFAOYSA-N

Canonical SMILES

CCC=C.CC=C.C=C

Related CAS

827599-27-9
119008-27-4
25895-47-0
89917-24-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A polymerization reactor of 4000 ml which was sufficiently purged with nitrogen was charged with 1834 ml of dried hexane, 110 g of 1-butene and triisobutylaluminum (1.0 mmol) at ambient temperature. Then, an inside of the polymerization reactor was heated to 55° C., and pressure was applied by propylene so that the inside pressure of the system was 0.58 MPa. Thereafter, the inside pressure of the system was controlled to 0.75 MPa by ethylene. Next, diphenylmethylene(3-tert-butyl-5-ethylcyclopentadienyl)(2,7-di-tert-butylfluorenyl)zirconium dichloride synthesized in Catalyst Synthetic Example 4 was mixed with a toluene solution of methylaluminoxane (manufactured by Tosoh Finechem Corporation) to prepare a toluene solution containing an aluminum atom and a zirconium atom in a proportion of aluminum atom/zirconium atom=300/1 (mole ratio), and then the above toluene solution was taken in an amount containing 0.001 mmol of a zirconium atom (accordingly, an amount containing 0.3 mmol of an aluminum atom) and added to the polymerization reactor. They were polymerized at an inside temperature of 55° C. for 25 minutes while maintaining the inside pressure of the system at 0.75 MPa by ethylene, and 20 ml of methanol was added to terminate the polymerization. After releasing the pressure, the polymer was deposited from the polymerization solution in 4 L of methanol, and the polymer was dried at 130° C. for 12 hours under vacuum. The polymer thus obtained had a weight of 120.2 g and MFR of 0.7 (g/10 minutes). The physical properties obtained by measuring the polymer obtained above are shown in Table 6.
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[Compound]
Name
methylaluminoxane
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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110 g
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1 mmol
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1834 mL
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20 mL
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Reaction Step Seven
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4 L
Type
solvent
Reaction Step Eight
Name
diphenylmethylene(3-tert-butyl-5-ethylcyclopentadienyl)(2,7-di-tert-butylfluorenyl)zirconium dichloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Synthesis routes and methods II

Procedure details

The preparation described in Example 10 was repeated with the difference that 3 g of ethylene and 5 g of propylene were fed after feeding of butene-1. During polymerization, the pressure was kept constant by feeding a 2/1 g/g ethylene/propylene mixture. The final polymer, the characterization of which is reported in Table 1, contained 1.1% wt of ethylene and 0.9% of propylene. The DSC analysis showed no melting peak.
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3 g
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reactant
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5 g
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final polymer
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Synthesis routes and methods III

Procedure details

With the aid of a catalyst of 0.014 part by weight of the TiCl3 . 0.33 AlCl3 described in Example 1 and 0.022 part by weight of diethylaluminum chloride, 20 parts by weight of propene (99%) is polymerized under a pressure of 14-9 atm. gauge and a temperature of 70° C. after adding 0.00015 part by weight of hydrogen in 60 parts by weight of a butene-2-rich C4 -cut containing 0.4% of butene-1. After a polymerization period of 6 hours, 1.0 part by weight of ethene is introduced under pressure, and the polymerization is containued for another 4 hours. After passing the reaction mixture through nozzles in the presence of 0.1 part by weight of steam, a propene-ethene-butene-1 terpolymer is obtaining having the properties as shown in the Table.
[Compound]
Name
TiCl3
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

The polymerization is carried out in the apparatus described in Example 1. Per hour, 100 kg of n-butane are introduced into the 0.25 m3 polymerization kettle via a pump. 5.0 g per hour of a TiCl3.0.5 AlCl3 catalyst (obtained by reducing 1 mol of TiCl4 with 0.7 mol of Al(C2H5)3Cl3 (as a 20 percent strength solution in hexane) at 0° C. using a reaction time of 6 hours, and a post-reaction time of 6 hours at 0° to 10° C., heating at 130° C. (6 hours) and subsequent isolation), are metered into the stream of n-butane. Separately therefrom, 17 g of Al(C2H5)3 are introduced into the n-butane per hour. 600 l (S.T.P.) of hydrogen are introduced per hour into the polymerization kettle. Ethene is added until the pressure is 20 bars, and this value is maintained by further addition of ethene. The polymerization temperature is kept at 85° C. by jacket cooling and circulatory gas cooling. The polyethene suspension obtained in this polymerization kettle is introduced continuously, through a slide valve regulated by the level in the kettle, into a horizontal 2 m3 reactor equipped with a mixing stirrer. The suspension contains 54 kg of polyethene in 46 kg of n-butane. The reactor is equipped with jacket cooling and circulatory gas cooling. By these means, the polymerization temperature is kept at 80° C. Per hour, 50 l (S.T.P.) of hydrogen, 3.3 l (S.T.P.) of hydrogen chloride, 50 kg of propene, 5 g of TiCl3.0.5 AlCl3 (in 50 g of n-butane) and 5 g of Al(C2H5)2Cl are introduced into the reactor. The solids content in this reactor rises to 61 kg of polyolefin in 39 kg of the dispersion medium. This free-flowing powder is introduced continuously, through a pressure lock, into a fluidized bed having a reaction space of 2 m3, in which the polyolefin is fluidized by means of 1-butene, the as yet unpolymerized propene and the n-butane, these constituents being cooled to 25° C., and circulated, in a circuit comprising a cooler. The polymerization is continued at 75° C. under a pressure of 7 bar. Per hour, 5 g of Al(C2H5)2Cl and 50 l (S.T.P.) of hydrogen are introduced into the circulating gas through a vaporizer. Per hour, a suspension of 10.0 g of TiCl3.0.5 AlCl3 in 50 g of n-butane is added to the fluidized polyolefin. The pressure of 7 bar is maintained by adding 1-butene. The hydrocarbons which have partially condensed in the cooler of the circuit are separated off. The remaining volatile hydrocarbons are removed as described in Example 1. Per hour, 184 kg of an ethene/propene/1-butene block copolymer are obtained; this copolymer comprises a polyethene block, a polypropene block and a block of a propene/1-butene copolymer and has the following properties:
[Compound]
Name
TiCl3
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0 (± 1) mol
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polyolefin
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61 kg
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polyolefin
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TiCl3
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10 g
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polyolefin
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50 g
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hydrocarbons
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[Compound]
Name
Al(C2H5)3Cl3
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0.7 mol
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Reaction Step Ten
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46 kg
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1 mol
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17 g
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50 g
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5 g
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catalyst
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50 L
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5 g
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catalyst
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600 L
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100 kg
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50 L
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3.3 L
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50 kg
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[Compound]
Name
TiCl3
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5 g
Type
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Reaction Step 26

Synthesis routes and methods V

Procedure details

To a 2000 ml polymerization apparatus dried under reduced pressure and thoroughly purged with nitrogen, 817 ml of dry hexane, 50 g of 1-butene and triisobutylaluminum (1.0 mmol) were charged at normal temperature, then the temperature inside the polymerization apparatus was elevated to 55° C., and the polymerization apparatus was pressurized with propylene to 0.70 MPa and subsequently pressurized with ethylene to 0.75 MPa. Thereafter, a toluene solution in which 0.001 mmol of di(m-trifluoromethylphenyl)methylene(3-tert-butyl-5-methylcyclopentadienyl)(2,7-ditert-butyl-fluorenyl)zirconium dichloride synthesized by Synthesis Method 7 and methylaluminoxane (manufactured by Tosoh Finechem Corp.) in terms of 0.3 mmol of aluminum were contacted, was added to the polymerization vessel, and polymerization was conducted for 25 minutes while maintaining the internal temperature at 55° C. and the total pressure at 0.75 MPa by continuously supplying ethylene. The polymerization was stopped by adding 20 ml of methanol. After depressurizing, a polymer was precipitated out of the polymerization solution in 2 L of methanol, and was dried in a vacuum at 130° C. for 12 hours. The obtained polymer was 63.1 g and the polymerization activity was 151.4 kg/mmol-cat·hr. The polymer had a composition of 69.5 mol % of propylene content, 21.5 mol % of ethylene content and 9.0 mol % of 1-butene content, and had an intrinsic viscosity [η] of 2.42 dl/g.
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Name
methylaluminoxane
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di(m-trifluoromethylphenyl)methylene(3-tert-butyl-5-methylcyclopentadienyl)(2,7-ditert-butyl-fluorenyl)zirconium dichloride
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